molecular formula C16H24N2O B12758053 Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- CAS No. 93141-86-7

Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)-

Katalognummer: B12758053
CAS-Nummer: 93141-86-7
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: KXFYEMSHZYACRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a diethylamino group and a tetrahydronaphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 2-(diethylamino)ethylamine with 5,6,7,8-tetrahydro-1-naphthyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyl oxides, while reduction could produce naphthyl amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The tetrahydronaphthyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-(2-diethylaminoethyl)-: Similar structure but lacks the tetrahydronaphthyl group.

    Naphthylacetamide: Contains the naphthyl group but lacks the diethylamino group.

    Diethylaminoethyl chloride: Contains the diethylamino group but lacks the acetamide and naphthyl groups.

Uniqueness

Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- is unique due to the presence of both the diethylamino and tetrahydronaphthyl groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced activity and selectivity in various applications.

Eigenschaften

CAS-Nummer

93141-86-7

Molekularformel

C16H24N2O

Molekulargewicht

260.37 g/mol

IUPAC-Name

2-(diethylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C16H24N2O/c1-3-18(4-2)12-16(19)17-15-11-7-9-13-8-5-6-10-14(13)15/h7,9,11H,3-6,8,10,12H2,1-2H3,(H,17,19)

InChI-Schlüssel

KXFYEMSHZYACRU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(=O)NC1=CC=CC2=C1CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.